molecular formula C8H13NO3 B14309028 N-[(6-Oxooxan-2-yl)methyl]acetamide CAS No. 111640-15-4

N-[(6-Oxooxan-2-yl)methyl]acetamide

Katalognummer: B14309028
CAS-Nummer: 111640-15-4
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: RISSWPBTWCXUMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(6-Oxooxan-2-yl)methyl]acetamide is a chemical compound with a unique structure that includes an oxan ring and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Oxooxan-2-yl)methyl]acetamide can be achieved through several methods. One common approach involves the reaction of oxan-2-one with acetamide in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as crystallization or distillation to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(6-Oxooxan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-2-one derivatives, while reduction may produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-[(6-Oxooxan-2-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(6-Oxooxan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[(6-Oxooxan-2-yl)methyl]acetamide include:

    N-Methylacetamide: A simpler amide with similar functional groups.

    Oxan-2-one derivatives: Compounds with similar oxan ring structures.

    Acetamide derivatives: Compounds with similar acetamide groups.

Uniqueness

This compound is unique due to its specific combination of an oxan ring and an acetamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

111640-15-4

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

N-[(6-oxooxan-2-yl)methyl]acetamide

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-7-3-2-4-8(11)12-7/h7H,2-5H2,1H3,(H,9,10)

InChI-Schlüssel

RISSWPBTWCXUMM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCC1CCCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.